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molecular formula C9H9BrO3 B1280424 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one CAS No. 62932-94-9

2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one

Cat. No. B1280424
M. Wt: 245.07 g/mol
InChI Key: XWRBIXFTHXFQKC-UHFFFAOYSA-N
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Patent
US06136852

Procedure details

2-Bromo-4'-hydroxy-3'-hydroxymethylacetophenone (17.7 g), p-toluenesulfonic acid monohydrate (124 mg) and acetone dimethyl acetal (256 ml) were dissolved in acetone (256 ml), and the solution was heated under reflux for 30 minutes. After cooling, a saturated aqueous sodium bicarbonate solution was added to the reaction mixture, and the resulting mixture was extracted with ethyl acetate. The extract was washed with water and brine, and dried over anhydrous magnesium sulfate, then the solvent was removed in vacuo. Purification of the residue by medium pressure liquid column chromatography on silica gel (eluent: hexane/ethyl acetate=7/1) gave 2-bromo-1-(2,2-dimethylbenzo[1,2-d]-1,3-dioxan-6-yl)-1-ethanone (11.9 g) having a melting point of 52-54° C.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
256 mL
Type
reactant
Reaction Step One
Quantity
256 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([CH2:12][OH:13])[CH:6]=1)=[O:4].O.[C:15]1(C)[CH:20]=CC(S(O)(=O)=O)=C[CH:16]=1.COC(OC)(C)C.C(=O)(O)[O-].[Na+]>CC(C)=O>[Br:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]2[O:11][C:15]([CH3:20])([CH3:16])[O:13][CH2:12][C:7]=2[CH:6]=1)=[O:4] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
17.7 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=C(C=C1)O)CO
Name
Quantity
124 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
256 mL
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
256 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by medium pressure liquid column chromatography on silica gel (eluent: hexane/ethyl acetate=7/1)

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=CC2=C(OC(OC2)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: CALCULATEDPERCENTYIELD 6402.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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